4-Chloro-1-(2-ethoxyethyl)-1h-pyrazol-3-amine
Description
Properties
Molecular Formula |
C7H12ClN3O |
|---|---|
Molecular Weight |
189.64 g/mol |
IUPAC Name |
4-chloro-1-(2-ethoxyethyl)pyrazol-3-amine |
InChI |
InChI=1S/C7H12ClN3O/c1-2-12-4-3-11-5-6(8)7(9)10-11/h5H,2-4H2,1H3,(H2,9,10) |
InChI Key |
WLWMVIBIGPYZMK-UHFFFAOYSA-N |
Canonical SMILES |
CCOCCN1C=C(C(=N1)N)Cl |
Origin of Product |
United States |
Preparation Methods
Preparation of 3-chloro-1H-pyrazol-4-amine Hydrochloride
This intermediate is commonly prepared by reductive chlorination of 4-nitropyrazole under catalytic hydrogenation conditions.
- Starting Material: 4-nitropyrazole
- Catalysts: Transition metal catalysts such as palladium on carbon (Pd/C), platinum on carbon (Pt/C), or palladium on alumina (Pd/Al2O3).
- Reaction Conditions:
- Hydrogen atmosphere at pressures between 14 to 105 psia (approximately 1 to 7 atm).
- Temperature range: 20°C to 60°C, preferably 30°C to 40°C.
- Acidic medium with hydrochloric acid concentration below 37%.
- Catalyst loading: 0.003 mol% to 3 mol% relative to 4-nitropyrazole.
- Procedure:
- The reaction is carried out in a glass or glass-lined pressure reactor.
- Hydrogen uptake is monitored until completion (usually around 2.5 hours).
- The product is isolated as 3-chloro-1H-pyrazol-4-amine hydrochloride with high selectivity (>95%) and yields around 96.8%.
- Purification: The hydrochloride salt can be free-based using bases such as sodium bicarbonate or triethylamine to obtain the free amine.
| Parameter | Condition/Value |
|---|---|
| Catalyst | Pd/C or Pt/C (1–10 wt%, preferably 5%) |
| Hydrogen Pressure | 14–105 psia (1–7 atm) |
| Temperature | 20–60°C (optimal 30–40°C) |
| Reaction Time | ~2.5 hours |
| HCl Concentration | <37% |
| Yield | ~96.8% |
| Selectivity | >95% |
Alkylation with 2-Ethoxyethyl Derivatives
The next step involves introducing the 2-ethoxyethyl group at the N1 position of the pyrazole ring.
- Starting Material: 3-chloro-1H-pyrazol-4-amine (free base)
- Alkylating Agent: 2-ethoxyethyl halides (e.g., 2-ethoxyethyl bromide or chloride)
- Solvent: Polar aprotic solvents such as dimethylformamide (DMF)
- Conditions:
- The reaction mixture is cooled initially (e.g., ice bath).
- Alkylating agent is added slowly to control reaction rate.
- Reaction temperature is then raised (e.g., to 85°C) for several hours to complete alkylation.
- Workup:
- The reaction mixture is quenched with aqueous base (e.g., 1 M NaOH).
- Organic extraction is performed (e.g., with dichloromethane).
- The product is purified by chromatography or recrystallization.
| Parameter | Condition/Value |
|---|---|
| Alkylating Agent | 2-ethoxyethyl bromide/chloride |
| Solvent | DMF |
| Initial Temperature | 0°C (ice bath) |
| Reaction Temperature | 85°C |
| Reaction Time | Several hours (varies by scale) |
| Workup | Aqueous NaOH, DCM extraction |
Source: General synthetic procedures for N-substituted pyrazoles
Analytical and Purification Techniques
- Monitoring: Reaction progress is monitored by hydrogen uptake (in catalytic hydrogenation) and by chromatographic methods such as HPLC and ^1H NMR.
- Purification: Products are purified by column chromatography (e.g., alumina with chloroform/methanol mixtures) or recrystallization.
- Characterization: Confirmed by NMR, mass spectrometry, and elemental analysis.
Summary Table of Preparation Steps
| Step | Reaction Type | Starting Material | Reagents/Catalysts | Conditions | Product | Yield/Selectivity |
|---|---|---|---|---|---|---|
| 1 | Reductive Chlorination | 4-nitropyrazole | Pd/C or Pt/C, HCl, H2 | 30–40°C, 14–105 psia H2, 2.5 h | 3-chloro-1H-pyrazol-4-amine HCl | ~96.8% yield, >95% selectivity |
| 2 | N-Alkylation | 3-chloro-1H-pyrazol-4-amine | 2-ethoxyethyl halide, DMF | 0°C to 85°C, several hours | 4-chloro-1-(2-ethoxyethyl)-1H-pyrazol-3-amine | Variable, purified by chromatography |
Research Findings and Notes
- The use of Pt/C catalyst in the reductive chlorination step offers better selectivity and faster reaction rates compared to Pd/Al2O3.
- Lower concentrations of hydrochloric acid (<37%) reduce side reactions and improve purity.
- Alkylation reactions require careful temperature control to avoid over-alkylation or decomposition.
- The compound 4-chloro-1-(2-ethoxyethyl)-1H-pyrazol-3-amine is structurally related to other biologically active pyrazole derivatives, which have potential antimicrobial, anti-inflammatory, and anticancer properties.
- While specific detailed procedures for this exact compound are limited in literature, the outlined methods are consistent with general pyrazole chemistry and patented processes.
Chemical Reactions Analysis
Types of Reactions
4-Chloro-1-(2-ethoxyethyl)-1h-pyrazol-3-amine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrazole N-oxides.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The chlorine atom in the compound can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophilic substitution reactions often require the presence of a base such as sodium hydroxide (NaOH) or potassium carbonate (K2CO3) to deprotonate the nucleophile and facilitate the reaction.
Major Products Formed
Oxidation: Pyrazole N-oxides
Reduction: Amine derivatives
Substitution: Various substituted pyrazole derivatives depending on the nucleophile used
Scientific Research Applications
4-Chloro-1-(2-ethoxyethyl)-1h-pyrazol-3-amine has several applications in scientific research:
Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in the development of new drugs. It has shown promise in the treatment of various diseases due to its ability to interact with biological targets.
Agrochemicals: It is used as an intermediate in the synthesis of pesticides and herbicides, contributing to the development of more effective and environmentally friendly agricultural chemicals.
Materials Science: The compound is explored for its potential use in the development of new materials with unique properties, such as conducting polymers and advanced coatings.
Mechanism of Action
The mechanism of action of 4-Chloro-1-(2-ethoxyethyl)-1h-pyrazol-3-amine involves its interaction with specific molecular targets in biological systems. The compound can bind to enzymes or receptors, modulating their activity and leading to various physiological effects. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Comparison with Similar Compounds
To contextualize the properties and applications of 4-Chloro-1-(2-ethoxyethyl)-1H-pyrazol-3-amine, a comparative analysis with structurally related pyrazol-3-amine derivatives is provided below.
Table 1: Structural and Functional Comparison of Pyrazol-3-amine Derivatives
*Calculated based on molecular formula.
Key Observations from the Comparison
Substituent Effects on Reactivity and Solubility :
- The 2-ethoxyethyl group in the target compound improves solubility in polar solvents compared to purely alkyl or aromatic substituents (e.g., ethyl in or fluorobenzyl in ). This property is advantageous for formulation in aqueous-based systems.
- Chlorine and fluorine atoms enhance electrophilicity and metabolic stability, making such derivatives suitable for bioactive molecule design .
Biological and Industrial Relevance :
- Compounds with aromatic or heteroaromatic substituents (e.g., fluorobenzyl in or trifluoromethylpyridine in ) exhibit stronger interactions with biological targets, such as enzymes or receptors, due to π-π stacking and hydrophobic effects.
- Bulky substituents (e.g., dimethylpyrazole in ) may hinder enzymatic degradation, increasing bioavailability but reducing synthetic accessibility.
Synthetic Challenges: The ethoxylated alkyl chain in the target compound requires careful optimization during N-alkylation reactions to avoid byproducts, as noted in analogous syntheses (e.g., ). Halogenated derivatives (e.g., Cl or CF₃) often necessitate stringent purification methods, such as flash chromatography () or recrystallization ().
Notable Research Findings
- Cytotoxic Potential: Pyrazole analogues with chlorine and fluorinated groups (e.g., ) demonstrate cytotoxic activity against cancer cell lines, as observed in hybrid compound studies ().
- Agricultural Applications : Derivatives with trifluoromethyl groups (e.g., ) are explored as herbicides due to their resistance to environmental degradation.
Biological Activity
4-Chloro-1-(2-ethoxyethyl)-1H-pyrazol-3-amine is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, drawing from various studies that explore its pharmacological effects, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The chemical structure of 4-Chloro-1-(2-ethoxyethyl)-1H-pyrazol-3-amine can be represented as follows:
This structure features a pyrazole ring, which is known for its diverse biological activities. The presence of the chloro and ethoxyethyl substituents plays a significant role in modulating the compound's pharmacokinetic and pharmacodynamic properties.
Antidiabetic Activity
Research indicates that pyrazole derivatives, including 4-Chloro-1-(2-ethoxyethyl)-1H-pyrazol-3-amine, exhibit significant antidiabetic properties. In vitro studies have demonstrated that such compounds can inhibit key enzymes involved in carbohydrate metabolism, notably α-glucosidase and α-amylase. For instance, one study reported IC50 values for related pyrazole compounds ranging from 75.62 µM to 119.3 µM for α-glucosidase inhibition, suggesting potential efficacy in managing postprandial hyperglycemia .
| Compound | α-Glucosidase IC50 (µM) | α-Amylase IC50 (µM) |
|---|---|---|
| Acarbose | 72.58 | 115.6 |
| Pyrazole Derivative | 75.62 - 119.3 | 120.2 |
Antioxidant Activity
The antioxidant capacity of 4-Chloro-1-(2-ethoxyethyl)-1H-pyrazol-3-amine has been evaluated through various assays, including DPPH and ABTS radical scavenging tests. These assays measure the ability of the compound to neutralize free radicals, which is crucial for preventing oxidative stress-related diseases. Preliminary results indicate that this compound possesses considerable antioxidant activity, comparable to established antioxidants .
The biological mechanisms underlying the activity of 4-Chloro-1-(2-ethoxyethyl)-1H-pyrazol-3-amine are multifaceted:
- Enzyme Inhibition : The inhibition of α-glucosidase and α-amylase contributes to its antidiabetic effects by slowing carbohydrate digestion and absorption.
- Antioxidant Mechanisms : The compound's ability to scavenge free radicals is attributed to its structural features, which allow it to donate electrons effectively.
- Cell Cycle Regulation : Similar pyrazole derivatives have been shown to induce cell cycle arrest in cancer cells by modulating cyclin-dependent kinases (CDKs), suggesting potential anticancer properties .
Case Studies and Research Findings
Several studies have explored the biological activities of pyrazole derivatives:
- Study on Antidiabetic Activity : A recent investigation into the structure-activity relationship (SAR) of pyrazole derivatives revealed that modifications at the 1-position significantly enhance α-glucosidase inhibitory activity while maintaining low toxicity profiles .
- Antioxidant Evaluation : In vitro assays demonstrated that related compounds exhibit a dose-dependent increase in antioxidant activity, with some derivatives surpassing traditional antioxidants in efficacy .
Q & A
Q. What are the recommended synthetic routes for 4-Chloro-1-(2-ethoxyethyl)-1H-pyrazol-3-amine?
The synthesis of pyrazole derivatives typically involves multi-step reactions, with key steps including cyclization, halogenation, and substitution. For 4-Chloro-1-(2-ethoxyethyl)-1H-pyrazol-3-amine:
- Step 1 : Formation of the pyrazole core via cyclization of hydrazines with β-keto esters or acrylamide derivatives under acidic conditions (e.g., glacial acetic acid) .
- Step 2 : Introduction of the chloro substituent at the 4-position using chlorinating agents like POCl₃ or NCS (N-chlorosuccinimide).
- Step 3 : Alkylation with 2-ethoxyethyl bromide or similar reagents to install the 2-ethoxyethyl group at the 1-position.
Reaction conditions (temperature, solvent, catalyst) must be optimized to minimize by-products. For example, ethanol or DMF is often used as a solvent, and reactions may require reflux for 12–24 hours .
Q. How is the molecular structure of this compound characterized?
Structural confirmation relies on spectroscopic and crystallographic methods:
- NMR Spectroscopy : ¹H and ¹³C NMR identify substituent positions (e.g., NH₂ protons at δ 3.2–4.0 ppm, ethoxyethyl protons at δ 1.2–3.5 ppm) .
- IR Spectroscopy : Bands at ~3400 cm⁻¹ (NH stretching) and ~1600 cm⁻¹ (C=N/C=C vibrations) confirm functional groups .
- X-ray Crystallography : Programs like SHELXL refine crystal structures, resolving bond lengths and angles. For example, the pyrazole ring typically shows N–N distances of ~1.35 Å and C–Cl bonds of ~1.73 Å .
Q. What are the key physicochemical properties influencing experimental design?
- Lipophilicity : The 2-ethoxyethyl group enhances solubility in organic solvents (logP ~1.5–2.0), critical for biological assays .
- Stability : Hydrolytic sensitivity of the chloro group requires storage in anhydrous conditions.
- Melting Point : Typically 120–150°C (varies with purity; hydrochloride salts may melt at higher temperatures) .
Advanced Research Questions
Q. How can researchers address contradictions in spectral data during structural elucidation?
Discrepancies in NMR/IR data may arise from tautomerism or impurities. Strategies include:
- Cross-Validation : Use high-resolution mass spectrometry (HRMS) to confirm molecular weight (e.g., C₇H₁₁ClN₃O requires m/z 188.06 [M+H]⁺) .
- Crystallographic Refinement : SHELX programs resolve ambiguities by fitting experimental data to theoretical models .
- Dynamic NMR : Probe temperature-dependent shifts to identify tautomeric forms (e.g., amine vs. imine configurations) .
Q. What strategies optimize the compound’s yield and purity in large-scale synthesis?
Q. How to design experiments to study biological interactions of this compound?
- Target Identification : Screen against kinase or enzyme libraries (e.g., cytochrome P450) due to pyrazole’s affinity for hydrophobic binding pockets .
- Binding Assays : Use fluorescence polarization or SPR (surface plasmon resonance) to quantify interactions with proteins. Fluorinated analogs (e.g., 2-fluoroethyl derivatives) improve target engagement via hydrophobic effects .
- Metabolic Stability : Incubate with liver microsomes and analyze via LC-MS to assess CYP450-mediated degradation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
